molecular formula C24H19ClN4O2 B12051040 N'-Benzylidene-3-(3-((4-chlorobenzyl)oxy)phenyl)-1H-pyrazole-5-carbohydrazide

N'-Benzylidene-3-(3-((4-chlorobenzyl)oxy)phenyl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B12051040
M. Wt: 430.9 g/mol
InChI Key: KDEPQHBXJWYBIY-CVKSISIWSA-N
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Description

N’-Benzylidene-3-(3-((4-chlorobenzyl)oxy)phenyl)-1H-pyrazole-5-carbohydrazide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzylidene group, a pyrazole ring, and a chlorobenzyl ether moiety. Its molecular formula is C24H19ClN4O2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-Benzylidene-3-(3-((4-chlorobenzyl)oxy)phenyl)-1H-pyrazole-5-carbohydrazide typically involves a multi-step process. One common method includes the condensation of 4-chlorobenzaldehyde with 3-(3-hydroxyphenyl)-1H-pyrazole-5-carbohydrazide in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N’-Benzylidene-3-(3-((4-chlorobenzyl)oxy)phenyl)-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzylidene or chlorobenzyl ether moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N’-Benzylidene-3-(3-((4-chlorobenzyl)oxy)phenyl)-1H-pyrazole-5-carbohydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-Benzylidene-3-(3-((4-chlorobenzyl)oxy)phenyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N’-Benzylidene-3-(3-(benzyloxy)phenyl)-1H-pyrazole-5-carbohydrazide
  • N’-Benzylidene-3-(3-(4-chlorobenzyloxy)phenyl)-1H-pyrazole-5-carbohydrazide

Uniqueness

N’-Benzylidene-3-(3-((4-chlorobenzyl)oxy)phenyl)-1H-pyrazole-5-carbohydrazide stands out due to its specific structural features, such as the presence of the chlorobenzyl ether group, which can impart unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C24H19ClN4O2

Molecular Weight

430.9 g/mol

IUPAC Name

N-[(E)-benzylideneamino]-3-[3-[(4-chlorophenyl)methoxy]phenyl]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C24H19ClN4O2/c25-20-11-9-18(10-12-20)16-31-21-8-4-7-19(13-21)22-14-23(28-27-22)24(30)29-26-15-17-5-2-1-3-6-17/h1-15H,16H2,(H,27,28)(H,29,30)/b26-15+

InChI Key

KDEPQHBXJWYBIY-CVKSISIWSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC(=CC=C3)OCC4=CC=C(C=C4)Cl

Canonical SMILES

C1=CC=C(C=C1)C=NNC(=O)C2=CC(=NN2)C3=CC(=CC=C3)OCC4=CC=C(C=C4)Cl

Origin of Product

United States

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